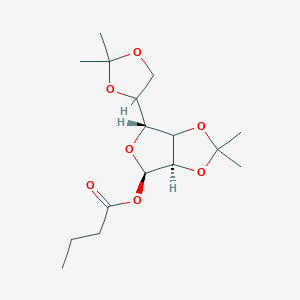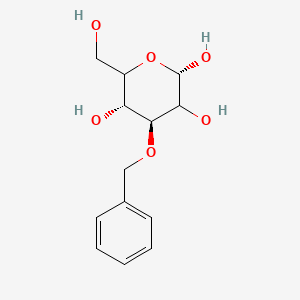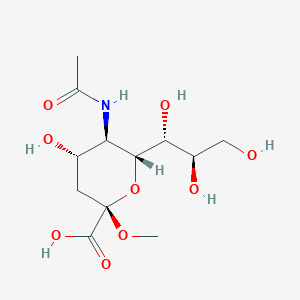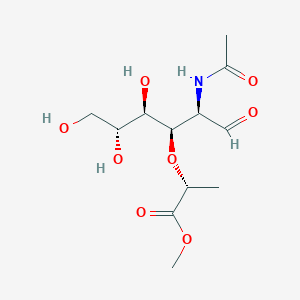
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from D-mannose to produce derivatives like triorganostannylmethyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosides through transmetallation and trapping reactions. These compounds further react with electrophiles leading to various derivatives, indicating the complex synthetic routes possible for such structures (McDonough, Taylor, & Wardell, 1989).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, has been determined through crystallography, revealing orthorhombic systems and specific conformations of the furanoside and isopropylidene rings. This highlights the importance of structural analysis in understanding the properties of such molecules (Krajewski et al., 1994).
Chemical Reactions and Properties
The chemical reactions involving O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside and its derivatives can be quite varied. For example, reactions with electrophiles, iodine, or chloroplatinic acid can lead to bond cleavage or the formation of new compounds, showcasing the reactivity and potential for functionalization of these molecules (McDonough, Taylor, & Wardell, 1989).
Physical Properties Analysis
The physical properties of derivatives, such as crystal structure, are crucial for understanding the behavior of these compounds. The detailed crystallographic analysis provides insights into the molecular conformation, intermolecular hydrogen bonds, and overall stability of the compound, affecting its physical properties (Krajewski et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and the ability to undergo specific reactions, are essential for understanding the utility and applications of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside. Studies show that these compounds can engage in a wide range of chemical reactions, offering possibilities for creating new molecules with desired functionalities (McDonough, Taylor, & Wardell, 1989).
Wissenschaftliche Forschungsanwendungen
Biofuel Production and Applications
Butanol as a Renewable Biofuel
Research has highlighted the competitive advantages of butanol over conventional biofuels like ethanol, due to its superior fuel properties such as higher energy content and lower volatility. Butanol production through fermentative processes using Clostridia and metabolic engineering approaches has been extensively reviewed, emphasizing its potential to overcome drawbacks associated with ethanol and biodiesel (Chao Jin et al., 2011). This context is pertinent as it underscores the relevance of chemical derivatives and modifications, such as those in O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside, for enhancing biofuel production processes or properties.
Biomedical Research Applications
Natural Product Derivatives and Therapeutic Potential
The exploration of natural product derivatives like oleanolic acid and its analogs demonstrates significant interest in modifying natural compounds for enhanced biological activity. Research reviews have shown that such derivatives can exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, and hepatoprotective activities, suggesting a broad spectrum of potential medical applications (Taiwo Betty Ayeleso et al., 2017). These studies illustrate the scientific community's efforts in chemically modifying naturally occurring substances for improved efficacy and safety in medical applications.
Chemical Processing and Synthesis
Advancements in Chemical Kinetic Modeling for Biofuels
The development of chemical kinetic mechanisms for biofuels, including butanol, has been a significant area of research. Efforts have focused on creating mechanisms for surrogates that replicate the primary characteristics of biofuel combustion to aid in the design of more efficient and cleaner combustion systems. This research is crucial for understanding the combustion properties of biofuels and for optimizing their performance in various applications (J. Lai et al., 2011). The relevance of chemical modifications, akin to those in the compound of interest, could play a role in enhancing the properties of biofuels for better combustion efficiency and reduced environmental impact.
Eigenschaften
IUPAC Name |
[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12?,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKUQZPEKWDFA-ZDWBDGIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721480 |
Source


|
| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
CAS RN |
177562-07-1 |
Source


|
| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














